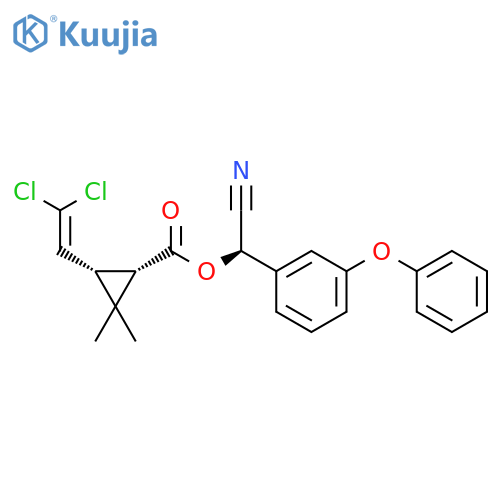Cas no 83860-31-5 ((1S,aS)-trans-Cypermethrin)

(1S,aS)-trans-Cypermethrin structure
商品名:(1S,aS)-trans-Cypermethrin
(1S,aS)-trans-Cypermethrin 化学的及び物理的性質
名前と識別子
-
- alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(R*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- alpha-cyano-3-phenoxybenzyl [1S-[1alpha(R*),3beta]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- CYPERMETHRIN, S(1S,3R)-
- (S)-cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
- UNII-4G3S2H4338
- (1S)-trans-(alphaS)-cypermethrin
- 83860-31-5
- 4G3S2H4338
- THETA-CYPERMETHRIN, (1S-(1.ALPHA.(R*),3.BETA.))-
- Q27119822
- CHEBI:39340
- CYCLOPROPANECARBOXYLIC ACID, 3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYL-, (S)-CYANO(3-PHENOXYPHENYL)METHYL ESTER, (1S,3R)-(+)-
- (1S,AlphaS)-trans-Cypermethrin (Racemic Mixture)
- EINECS 281-086-9
- RU-27996
- W-111266
- .ALPHA.-CYANO-3-PHENOXYBENZYL (1S-(1.ALPHA.(R*),3.BETA.))-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXYLATE
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)-
- (S)-Cyano-3-phenoxybenzyl [1R-[1(S*),3]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- DTXSID7058250
- RU 27996
- [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- Alpha-cyano-3-phenoxybenzyl[1s-[1alpha(r*),3beta]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- (1S,aS)-trans-Cypermethrin
-
- インチ: InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1CopyCopied
- InChIKey: KAATUXNTWXVJKI-WSTZPKSXSA-NCopyCopied
- ほほえんだ: CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)c2cccc(c2)Oc3ccccc3)C=C(Cl)Cl)CCopyCopied
計算された属性
- せいみつぶんしりょう: 415.0741989g/mol
- どういたいしつりょう: 415.0741989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 643
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 511.3±50.0 °C at 760 mmHg
- フラッシュポイント: 263.0±30.1 °C
- ようかいど: Dichloromethane
- じょうきあつ: 0.0±1.3 mmHg at 25°C
(1S,aS)-trans-Cypermethrin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
(1S,aS)-trans-Cypermethrin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C989008-10mg |
(1S,aS)-trans-Cypermethrin |
83860-31-5 | 10mg |
$ 873.00 | 2023-09-08 | ||
| TRC | C989008-25mg |
(1S,aS)-trans-Cypermethrin |
83860-31-5 | 25mg |
$ 1851.00 | 2023-09-08 | ||
| TRC | C989008-2.5mg |
(1S,aS)-trans-Cypermethrin |
83860-31-5 | 2.5mg |
$ 242.00 | 2023-09-08 |
(1S,aS)-trans-Cypermethrin 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
83860-31-5 ((1S,aS)-trans-Cypermethrin) 関連製品
- 82523-65-7(trans-Cypermethrin D6 (dimethyl D6) 100 ng/μl in Acetone)
- 1315501-18-8(zeta-Cypermethrin)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
